

Structural Basis for Selectivity and Potency

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: SAR156497

Cat. No.: S548712

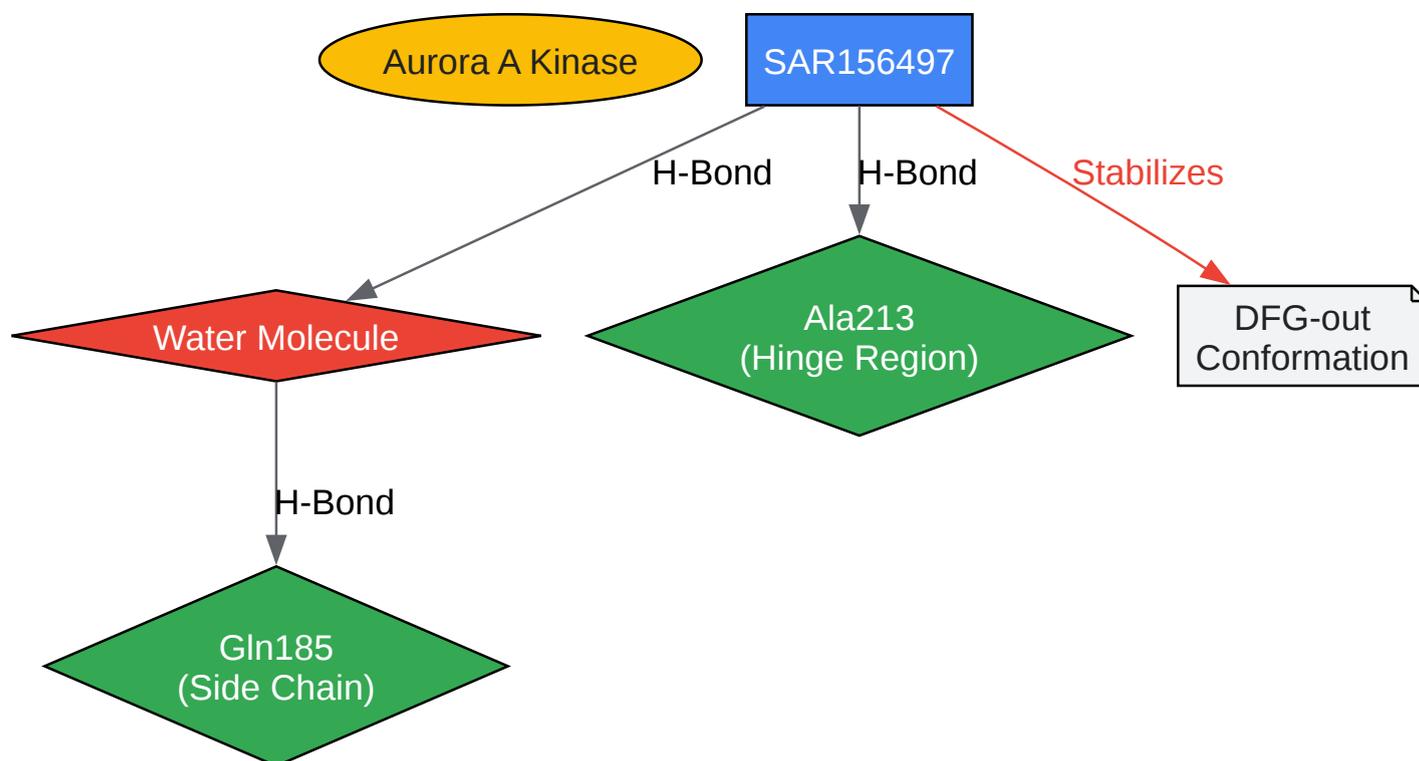
Get Quote

The high selectivity of **SAR156497** is primarily due to its unique binding mode within the ATP-binding site of Aurora kinases.

- **Key Interaction with Gln185:** The compound stabilizes an unusual **inactive DFG-out conformation** of the kinase activation loop [1]. A critical hydrogen bond is formed between the inhibitor's core scaffold and the main chain of Ala213 in the hinge region. However, the pivotal interaction involves a **water-mediated hydrogen bond network with the Gln185 side chain** [2]. Gln185 is a residue unique to the Aurora kinase family, and this specific interaction is a major determinant of its selectivity over other kinases.
- **Potency Data:** The table below summarizes its potent inhibitory activity against the three Aurora kinase isoforms [2].

Kinase Isoform	IC ₅₀ Value
Aurora A	0.6 nM
Aurora B	1 nM
Aurora C	3 nM

The following diagram illustrates the core binding mode of **SAR156497** to Aurora A kinase, highlighting the critical interactions.



[Click to download full resolution via product page](#)

SAR156497 binding involves key hydrogen bonds with Gln185 and Ala213, stabilizing an inactive DFG-out kinase conformation.

Experimental Validation & Protocols

The characterization of **SAR156497**'s interaction with Gln185 and its biological effects relied on several key experimental methodologies.

X-ray Crystallography

This technique provided the direct structural evidence for the binding mode.

- **Protocol Summary:** The co-crystal structure of **SAR156497** bound to the kinase domain of Aurora A was solved (PDB ID: **4UZH**) [3]. The protein was expressed in *E. coli*, purified, and co-crystallized with the inhibitor. X-ray diffraction data were collected, and the structure was refined to a resolution of **2.00 Å** [3].

- **Role:** This high-resolution structure visually confirmed the water-mediated hydrogen bond to Gln185 and the overall DFG-out conformation stabilized by the inhibitor [2] [3].

Biochemical Kinase Assays

These assays quantified the potency (IC_{50}) of **SAR156497** against the purified Aurora kinases.

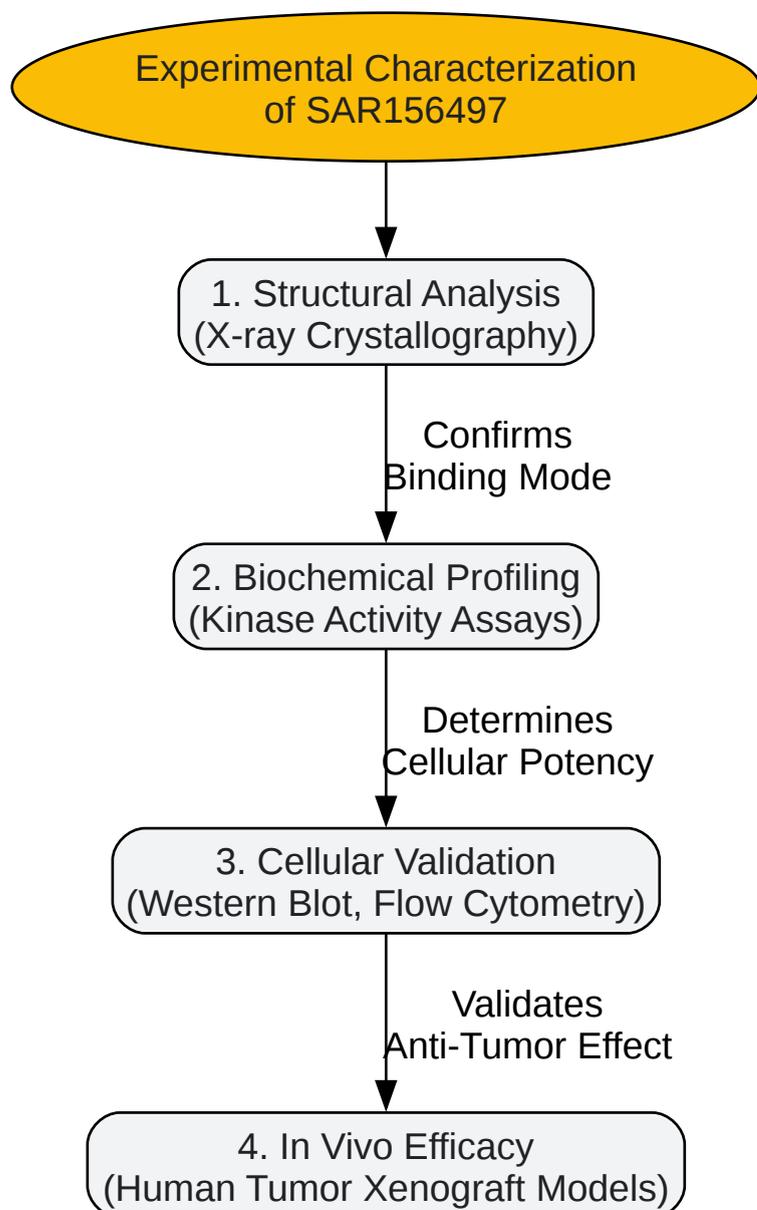
- **Protocol Summary:** Standard radioactive or fluorescence-based kinase activity assays were employed. These experiments measure the transfer of the gamma-phosphate from ATP to a substrate protein or peptide. A dose-response of **SAR156497** was used to determine the concentration that inhibits 50% of the kinase activity (IC_{50}) [2] [1].
- **Role:** Generated the quantitative potency data (e.g., 0.6 nM for Aurora A) presented in the table above [2].

Cellular Target Engagement and Phenotypic Assays

These experiments confirmed that **SAR156497** engages its target and produces the expected biological effects in living cells.

- **Western Blotting:**
 - **Protocol:** Treated cancer cells (e.g., HCT116) with **SAR156497**. Cell lysates were then analyzed by Western blot to detect levels of phosphorylated Aurora A (at Thr288) and phosphorylated Histone H3 (at Ser10), a direct substrate of Aurora B [1].
 - **Result:** **SAR156497** treatment led to a dose-dependent decrease in these phosphorylation biomarkers, demonstrating effective cellular target inhibition [1].
- **Flow Cytometry (Cell Cycle Analysis):**
 - **Protocol:** Cells were treated with **SAR156497**, fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry to determine DNA content [1].
 - **Result:** Treatment resulted in **cell cycle arrest and polyploidy** (cells with >4N DNA content), a classic phenotypic consequence of Aurora B inhibition and failed cytokinesis [2] [1].

The workflow below summarizes the key experimental steps used to characterize **SAR156497**.



[Click to download full resolution via product page](#)

Key experimental workflow for characterizing SAR156497, from structural analysis to in vivo validation.

Comparative Profile and Significance

SAR156497 is recognized as one of the most selective cell-permeable pan-Aurora inhibitors described, making it a valuable tool compound for research [1]. Its selectivity profile was confirmed through extensive kinase panel screening (e.g., KINOMEscan), showing minimal off-target activity [1].

- **In Vivo Efficacy:** In mouse models, **SAR156497** exhibited significant anti-tumor efficacy in human colon adenocarcinoma (HCT116) xenografts, which was correlated with a specific decrease in phosphorylated Histone H3, a biomarker of Aurora B inhibition [2].
- **Therapeutic Context:** It's important to note that while highly selective and efficacious, **SAR156497** demonstrated a **narrow therapeutic window** in preclinical models, a challenge that has been common for many Aurora kinase inhibitors in development [1].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Characterization of a highly selective inhibitor of the Aurora ... [pmc.ncbi.nlm.nih.gov]
2. (PDF) SAR an exquisitely selective inhibitor of Aurora 156497 kinases [academia.edu]
3. 4UZH: SAR an exquisitely selective inhibitor of Aurora 156497 kinases [rcsb.org]

To cite this document: Smolecule. [Structural Basis for Selectivity and Potency]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548712#sar156497-gln185-kinase-interaction>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com